methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with a molecular formula of C19H22O6 . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common method includes the esterification of 7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 3,3-dimethyl-2-oxobutanoic acid in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving the desired quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3-Dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C21H24O4
- Molecular Weight : 356.42 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced for context.
Structural Features
The structural components include:
- A chromenone backbone, which is often associated with antioxidant and anti-inflammatory properties.
- A dimethyl-2-oxobutoxy side chain that may influence its solubility and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that compounds with similar chromenone structures exhibit significant antiproliferative activity against various cancer cell lines.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- It has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
- Case Studies :
Antioxidant Activity
Chromone derivatives are recognized for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects
Research has suggested that this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This could have implications in treating conditions like arthritis and other inflammatory diseases.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Research Findings
- Antiproliferative Studies :
- Mechanistic Insights :
Properties
IUPAC Name |
methyl 2-[7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxochromen-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-11-13-7-6-12(24-10-16(20)19(2,3)4)8-15(13)25-18(22)14(11)9-17(21)23-5/h6-8H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBBQNFQVXYECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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